2-Methyl-4-(2-methylpropyl)piperidin-4-ol;hydrochloride
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Overview
Description
2-Methyl-4-(2-methylpropyl)piperidin-4-ol;hydrochloride is a chemical compound with the molecular formula C9H20ClNO. It is a derivative of piperidine, a six-membered heterocyclic compound containing one nitrogen atom. Piperidine derivatives are significant in the pharmaceutical industry due to their presence in various classes of pharmaceuticals and their role in drug design .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-4-(2-methylpropyl)piperidin-4-ol;hydrochloride typically involves the hydrogenation of pyridine derivatives using cobalt, ruthenium, or nickel-based nanocatalysts . The reaction conditions often include high pressure and temperature to facilitate the hydrogenation process.
Industrial Production Methods
Industrial production of this compound may involve multi-step synthesis processes, including cyclization, cycloaddition, and annulation reactions. These methods are designed to be cost-effective and scalable for large-scale production .
Chemical Reactions Analysis
Types of Reactions
2-Methyl-4-(2-methylpropyl)piperidin-4-ol;hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may yield alcohols or amines .
Scientific Research Applications
2-Methyl-4-(2-methylpropyl)piperidin-4-ol;hydrochloride has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It is used in the study of biological pathways and mechanisms.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-Methyl-4-(2-methylpropyl)piperidin-4-ol;hydrochloride involves its interaction with specific molecular targets and pathways. For example, as a CCR5 antagonist, it binds to the CCR5 receptor, preventing the entry of HIV-1 into cells . This interaction is mediated by a strong salt-bridge interaction between the basic nitrogen atom of the compound and the receptor .
Comparison with Similar Compounds
2-Methyl-4-(2-methylpropyl)piperidin-4-ol;hydrochloride can be compared with other similar compounds, such as:
2-Methyl-1-(piperidin-4-yl)propan-2-ol: This compound has a similar structure but lacks the hydrochloride group.
4-[(2-methoxyphenyl)methyl]piperidin-4-ol hydrochloride: This compound has a different substituent on the piperidine ring.
2-(Piperidin-4-yl)pyrimidine hydrochloride: This compound contains a pyrimidine ring instead of a piperidine ring.
The uniqueness of this compound lies in its specific structure and the presence of the hydrochloride group, which may influence its chemical properties and biological activity.
Properties
Molecular Formula |
C10H22ClNO |
---|---|
Molecular Weight |
207.74 g/mol |
IUPAC Name |
2-methyl-4-(2-methylpropyl)piperidin-4-ol;hydrochloride |
InChI |
InChI=1S/C10H21NO.ClH/c1-8(2)6-10(12)4-5-11-9(3)7-10;/h8-9,11-12H,4-7H2,1-3H3;1H |
InChI Key |
CGTMTGXCNOWHEL-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC(CCN1)(CC(C)C)O.Cl |
Origin of Product |
United States |
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